![molecular formula C10H8F2N4O B133821 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide CAS No. 170939-95-4](/img/structure/B133821.png)

1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide

Descripción general

Descripción

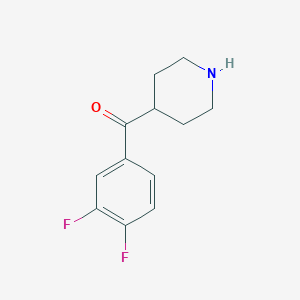

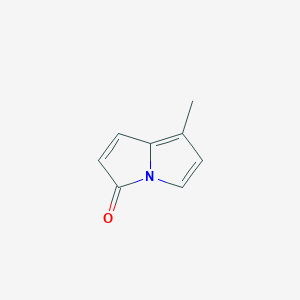

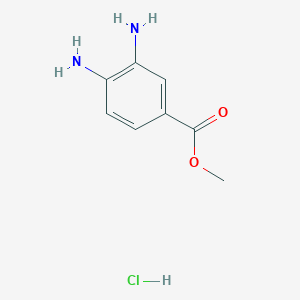

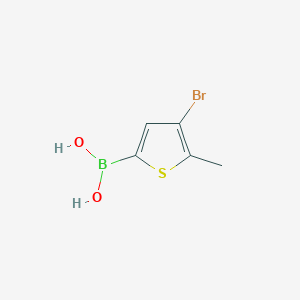

1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide, also known as Rufinamide, is a triazole derivative . It is structurally dissimilar to other marketed antiepileptic drugs . Rufinamide has been granted a marketing authorization by the European Union and FDA for use as a complementary therapy for seizures associated with Lennox-Gastaut syndrome .

Molecular Structure Analysis

The molecular formula of 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide is C10H8F2N4O . It contains a triazole group within its structure, which has a structural resemblance to anti-fungal and fungicidal drugs .Aplicaciones Científicas De Investigación

Antiepileptic Drug

Rufinamide (Rufi) is an antiepileptic drug used to manage Lennox-Gastaut Syndrome and partial seizures . Lennox-Gastaut Syndrome is a form of childhood epilepsy which manifests into adulthood and has a high morbidity and mortality rate .

Improvement of Drug Distribution to Brain

The oral bioavailability of Rufi is less due to its poor solubility and low dissolution rate in the gastrointestinal fluids . This results in less amount of drug reaching the brain following the oral administration of the drug . To overcome this, a Rufi loaded thermoresponsive nasal in situ gel was developed which showed significantly high brain concentrations compared to aqueous suspension of Rufi administered through the nasal route .

Nanocrystal Formulation

Nanocrystals of Rufi were formulated and suspended in a xyloglucan based thermoresponsive gel to improve the nose-to-brain distribution . The particle size, polydispersity index, and yield (%) of the optimized Rufi nanocrystals were 261.2 ± 2.1 nm, 0.28 ± 0.08, and 89.6 ± 2.0 respectively .

Pharmaceutical Dosage Form

Rufinamide-d2 is also used in the development and validation of new analytical methods for the estimation of Rufinamide in bulk and pharmaceutical dosage form .

Neuroprotection

Rufinamide (RUF) is a structurally unique anti-epileptic drug, but its protective mechanism against brain injury remains unclear . In a study, it was validated how the RUF protected mice with kainic acid (KA)-induced neuronal damage .

Mecanismo De Acción

Target of Action

Rufinamide-d2 primarily targets voltage-gated sodium channels . It also interacts with the metabotropic glutamate receptor 5 (mGluR5) at high concentrations .

Mode of Action

Rufinamide-d2 acts by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes and blocking the spread of seizure activity . At high concentrations, it inhibits the action of mGluR5 subtype receptors, thus preventing the production of glutamate .

Biochemical Pathways

The primary biochemical pathway affected by Rufinamide-d2 involves the modulation of voltage-gated sodium channels. By prolonging their inactive state, Rufinamide-d2 prevents the generation and propagation of electrical pulses in the brain, which can disrupt normal brain function and cause seizures .

Pharmacokinetics

Rufinamide-d2 is well absorbed but the rate is slow and the extent of absorption decreases as dose increases . After oral ingestion, Rufinamide-d2 is rapidly absorbed with a bioavailability of at least 85% . Its volume of distribution is 0.71–1.14 L/kg, and plasma protein binding is 35% . Rufinamide-d2 is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1, to a carboxylic acid derivative CGP 47292 . Approximately 2% of an administered dose is excreted as unchanged Rufinamide-d2 in urine .

Result of Action

The molecular and cellular effects of Rufinamide-d2’s action primarily involve the stabilization of neuronal membranes and the inhibition of seizure activity. By prolonging the inactive state of voltage-gated sodium channels, Rufinamide-d2 prevents the generation and propagation of electrical pulses in the brain, thereby blocking the spread of seizure activity .

Action Environment

The action, efficacy, and stability of Rufinamide-d2 can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of Rufinamide-d2, with its bioavailability being at least 85% under fed conditions . Additionally, the metabolism of Rufinamide-d2 can be affected by the presence of other drugs, with certain drugs known to increase or decrease its clearance .

Propiedades

IUPAC Name |

1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGQSBRIGCQNEG-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.